7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Overview
Description
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a chemical compound belonging to the class of heterocyclic aromatic organic compounds. It features a pyrrolopyridine core with a methoxy group at the 7-position and a formyl group at the 3-position. This compound is of interest in various scientific research fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrrole and pyridine derivatives under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the pyrrolopyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, ensuring that the final product meets the required specifications for use in various applications.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can undergo a variety of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring the presence of a base.
Major Products Formed:
Oxidation: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-ol or 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for various receptors.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is structurally similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 7-azaindole-3-carboxaldehyde. its unique methoxy and formyl groups confer distinct chemical properties and reactivity compared to these compounds. The presence of the methoxy group, in particular, can influence the electronic properties and steric effects of the molecule, making it suitable for specific applications.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine
7-azaindole-3-carboxaldehyde
7-fluoro-1H-pyrrolo[2,3-b]pyridine
7-methyl-1H-pyrrolo[2,3-b]pyridine
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Properties
IUPAC Name |
7-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-2-3-10-8-6(5-12)4-11-9(7)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEYJIXQWQLAGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=C1)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676846 | |
Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-89-8 | |
Record name | 7-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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